Structural Flexibility vs. Rigid Diaryl Analog 4q
The target compound incorporates a flexible butanamide linker connecting the triazolopyridazine core to the 3-bromophenyl ring. This is a marked structural departure from the potent, rigid 3,6-diaryl analogs like compound 4q described by Xu et al. (2016). While 4q achieves low nanomolar antiproliferative activity (IC50: 0.008-0.014 μM against A549, SGC-7901, HT-1080) by rigidly mimicking the cis-conformation of CA-4, the butanamide linker introduces rotational degrees of freedom [1]. This fundamental difference suggests the target compound may be optimized for a distinct binding mode or target space where induced-fit binding is advantageous, rather than the static colchicine site complementarity required for tubulin inhibition.
| Evidence Dimension | Linker Flexibility between triazolopyridazine core and aryl ring |
|---|---|
| Target Compound Data | Butanamide linker (4 rotatable bonds) |
| Comparator Or Baseline | Compound 4q: Direct diaryl bond (0 rotatable bonds between core and ring) |
| Quantified Difference | Qualitative difference in conformational entropy and potential binding mode |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
For procurement decisions, this structural distinction directs the compound's use away from direct CA-4 mimicry and toward projects requiring flexible linkers, such as PROTAC design or targeting dynamic protein interfaces.
- [1] Xu, Q., Wang, Y., Xu, J., Sun, M., Tian, H., Zuo, D., Guan, Q., Bao, K., Wu, Y., & Zhang, W. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(12), 1202–1206. View Source
